Exatecan mesylate

Catalog No.
S003460
CAS No.
169869-90-3
M.F
C25H26FN3O7S
M. Wt
531.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Exatecan mesylate

CAS Number

169869-90-3

Product Name

Exatecan mesylate

IUPAC Name

(10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid

Molecular Formula

C25H26FN3O7S

Molecular Weight

531.6 g/mol

InChI

InChI=1S/C24H22FN3O4.CH4O3S/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19;1-5(2,3)4/h6-7,16,31H,3-5,8-9,26H2,1-2H3;1H3,(H,2,3,4)/t16-,24-;/m0./s1

InChI Key

BICYDYDJHSBMFS-GRGFAMGGSA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O

Synonyms

(1S,9S)-1-amino-9-ethyl-5-fluoro-2,3-dihydro-9-hydroxy-4-methyl-1H,12H-benzo(de)pyrano(3',4'-6,7)indolizino(1,2-b)quinoline-10,13(9H,15H)dione methanesulfonate, DX 8951, DX 8951f, DX-8951, DX-8951a, DX-8951f, exatecan, exatecan mesilate hydrate, exatecan mesylate, exatecan methanesulfonate dihydrate

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O

Description

The exact mass of the compound Exatecan mesylate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Mechanism of Action

Exatecan mesylate belongs to a class of drugs known as topoisomerase I inhibitors. Topoisomerase I enzymes play a crucial role in DNA replication and transcription by relaxing the tightly coiled structure of DNA to allow essential cellular processes to occur. Exatecan mesylate works by inhibiting topoisomerase I, thereby causing DNA damage and ultimately leading to cell death through a process called apoptosis [].

This mechanism of action offers a potential therapeutic strategy for targeting rapidly dividing cancer cells that rely heavily on DNA replication for growth.

Antitumor Activity

Preclinical and early clinical studies have shown promising results for Exatecan mesylate's antitumor activity against various cancers. Studies have demonstrated its effectiveness in targeting a range of drug-resistant malignancies, including:

  • Acute leukemias
  • Lung cancer
  • Pancreatic cancer
  • Liver cancer
  • Biliary tract cancer []

Exatecan mesylate is a semisynthetic derivative of camptothecin, a natural alkaloid known for its antineoplastic properties. Its chemical structure is represented by the formula C25H30FN3O9SC_{25}H_{30}FN_{3}O_{9}S, with a molecular weight of approximately 567.59 g/mol. The compound is primarily utilized in cancer research and treatment, specifically targeting various malignancies such as sarcoma, leukemia, lymphoma, lung cancer, and liver cancer . Exatecan mesylate functions as a topoisomerase I inhibitor, disrupting DNA replication and transcription processes in rapidly dividing cancer cells .

Exatecan mesylate is a topoisomerase I inhibitor []. Topoisomerase I is an enzyme involved in the manipulation of DNA strands during cell division []. By inhibiting topoisomerase I, exatecan mesylate can interfere with DNA replication, potentially leading to cell death in cancer cells [].

Typical of topoisomerase inhibitors. The primary mechanism involves the formation of a stable complex with topoisomerase I, leading to DNA strand breaks during the replication process. The compound's reactivity is characterized by its ability to form covalent bonds with the enzyme's active site, which is crucial for its antitumor efficacy . Additionally, the compound exhibits stability under standard laboratory conditions, with no known hazardous reactions reported when handled appropriately .

The biological activity of exatecan mesylate is primarily attributed to its role as a topoisomerase I inhibitor. This inhibition results in the prevention of DNA relaxation, ultimately leading to cell death in cancerous tissues. Preclinical studies have demonstrated its effectiveness against various cancer types, showcasing significant cytotoxicity and tumor growth inhibition . Furthermore, exatecan mesylate has been evaluated in clinical trials for its potential therapeutic applications, particularly in combination therapies aimed at enhancing treatment efficacy .

The synthesis of exatecan mesylate has been explored through multiple methods. One notable approach involves a seven-step synthetic route that begins with iodination and progresses through various functional group modifications to yield the final product . This method emphasizes selectivity and efficiency at each stage, ensuring high yields of the desired compound. Alternative synthesis routes have also been proposed, focusing on optimizing reaction conditions and minimizing by-products .

Studies on the interactions of exatecan mesylate have highlighted its compatibility with various biological systems and other therapeutic agents. Research indicates that when combined with other drugs, such as antibody-drug conjugates, exatecan mesylate can effectively overcome drug resistance mechanisms in tumors . Interaction studies also focus on understanding how exatecan mesylate behaves in different physiological environments and its potential side effects when administered alongside other medications.

Exatecan mesylate shares structural and functional similarities with several other compounds derived from camptothecin or related classes of topoisomerase inhibitors. Below are some notable compounds for comparison:

Compound NameStructure SimilarityMechanism of ActionUnique Features
CamptothecinHighTopoisomerase I inhibitorNatural product; diverse derivatives
IrinotecanModerateTopoisomerase I inhibitorProdrug form; activated by metabolism
TopotecanModerateTopoisomerase I inhibitorApproved for clinical use; specific indications
SN-38ModerateTopoisomerase I inhibitorActive metabolite of irinotecan

Exatecan mesylate is unique due to its specific formulation as a methanesulfonic acid salt and its enhanced solubility compared to some of its analogs. This property may contribute to improved bioavailability and therapeutic efficacy in clinical settings .

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

531.14754951 g/mol

Monoisotopic Mass

531.14754951 g/mol

Heavy Atom Count

37

Appearance

Yellow solid powder

UNII

Y76278R9RJ

Pharmacology

Exatecan Mesylate Anhydrous is the anhydrous, mesylate salt form of exatecan, a semisynthetic, water-soluble derivative of camptothecin, with antineoplastic activity. Upon administration, exatecan mesylate inhibits topoisomerase I activity by stabilizing the cleavable complex between topoisomerase I and DNA and inhibiting re-ligation of DNA breaks, thereby inhibiting DNA replication and triggering apoptotic cell death.

MeSH Pharmacological Classification

Topoisomerase I Inhibitors

Other CAS

169869-90-3

Wikipedia

Exatecan mesylate

Dates

Modify: 2023-09-12
1. Cancer. 2003 Sep 1;98(5):900-7.

A Phase II study of intravenous exatecan mesylate (DX-8951f) administered daily
for 5 days every 3 weeks to patients with metastatic breast carcinoma.

Esteva FJ(1), Rivera E, Cristofanilli M, Valero V, Royce M, Duggal A, Colucci P,
DeJager R, Hortobagyi GN.

Author information:
(1)Department of Breast Medical Oncology, University of Texas M. D. Anderson
Cancer Center, 1515 Holcombe Boulevard, Box 424, Houston, TX 77030, USA.
festeva@mdanderson.org

BACKGROUND: The objective of the current study was to determine the antitumor
activity, safety, and pharmacokinetic (PK) profile of exatecan mesylate in
patients with anthracycline-resistant and taxane-resistant, metastatic breast
carcinoma.
METHODS: All patients had clinical evidence of metastatic breast carcinoma;
disease resistance or progression after chemotherapy that included anthracyclines
and taxanes; no prior chemotherapy with camptothecin derivatives; and
bidimensionally measurable disease. The starting dose of exatecan mesylate was
either 0.5 mg/m(2) per day or 0.3 mg/m(2) per day, depending on prior
chemotherapy exposure. PK blood samples were collected from each patient during
the first course of therapy.
RESULTS: Thirty-nine patients received a total of 172 courses of therapy (median,
4 courses; range, 1-16 courses). Three patients (7.7%) had a partial response,
and 20 patients (51.3%) had either a minor response or stable disease.
Approximately 20% of patients had stable disease for 6 months or longer. The
median time to disease progression was 3 months, and the median survival was 14
months. The most frequent severe adverse event was neutropenia. The most frequent
severe (Grade 3-4) nonhematologic toxicities were fatigue, nausea, headache,
myalgia, constipation, emesis, and paresthesias in 28%, 10%, 10%, 8%, 8%, 5%, and
5% of patients, respectively. Exatecan mesylate displayed linear PK
characteristics at the doses administered. The average plasma clearance, total
volume of distribution, and terminal elimination half-life were approximately 1.4
L per hour per m(2), 12 L/m(2), and 8 hours, respectively.
CONCLUSIONS: Exatecan mesylate had moderate activity in patients with
anthracycline-refractory and taxane-refractory, metastatic breast carcinoma. The
toxicity profile of exatecan mesylate was acceptable, and it appeared to have
linear PK characteristics on the basis of multiple dose administration.



2. Ann Oncol. 2003 Jun;14(6):913-21.

Phase I and pharmacokinetic study of the topoisomerase I inhibitor, exatecan
mesylate (DX-8951f), using a weekly 30-minute intravenous infusion, in patients
with advanced solid malignancies.

Braybrooke JP(1), Boven E, Bates NP, Ruijter R, Dobbs N, Cheverton PD, Pinedo HM,
Talbot DC.

Author information:
(1)Cancer Research UK Medical Oncology Unit, Churchill Hospital, Oxford, UK.

BACKGROUND: The topoisomerase I inhibitor exatecan mesylate (DX-8951f ) is a
water-soluble hexacyclic analogue of camptothecin that does not require enzymatic
activation. This study determined the toxicity, maximum tolerated dose (MTD),
pharmacokinetics and pharmacodynamics of a weekly intravenous (i.v.) schedule of
DX-8951f.
PATIENTS AND METHODS: Thirty-five patients with advanced solid malignancies,
stratified as minimally (MP) or heavily (HP) pre-treated, received escalating
doses of DX-8951f as 30-min i.v. infusions for three out of every 4 weeks.
Pharmacokinetics were described after the first infusion of DX-8951f.
RESULTS: Infusions (244) of DX-8951f were administered with a median of two
cycles (range 1-10). The main toxicity observed was haematological. There was no
significant gastrointestinal toxicity. Two patients (6%) had confirmed partial
responses. Twelve patients (39%) had stable disease. DX-8951f had a terminal
elimination half-life of approximately 8 h and a clearance of 2 l/h/m(2). The
area under the plasma concentration versus time curve (AUC( infinity )) and the
maximum plasma concentration (C(max)) increased linearly with the dose. A linear
relationship was present for the percentage decrease in neutrophil counts or
platelet counts and AUC( infinity ) as well as C(max).
CONCLUSIONS: The dose-limiting toxicity of DX-8951f is neutropenia for MP
patients and neutropenia and thrombocytopenia for HP patients. Evidence for
clinical activity was seen, suggesting phase II study of the drug is indicated.
Using this schedule the recommended dose is 2.75 mg/m(2)/week for MP patients and
2.10 mg/m(2)/week for HP patients.

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